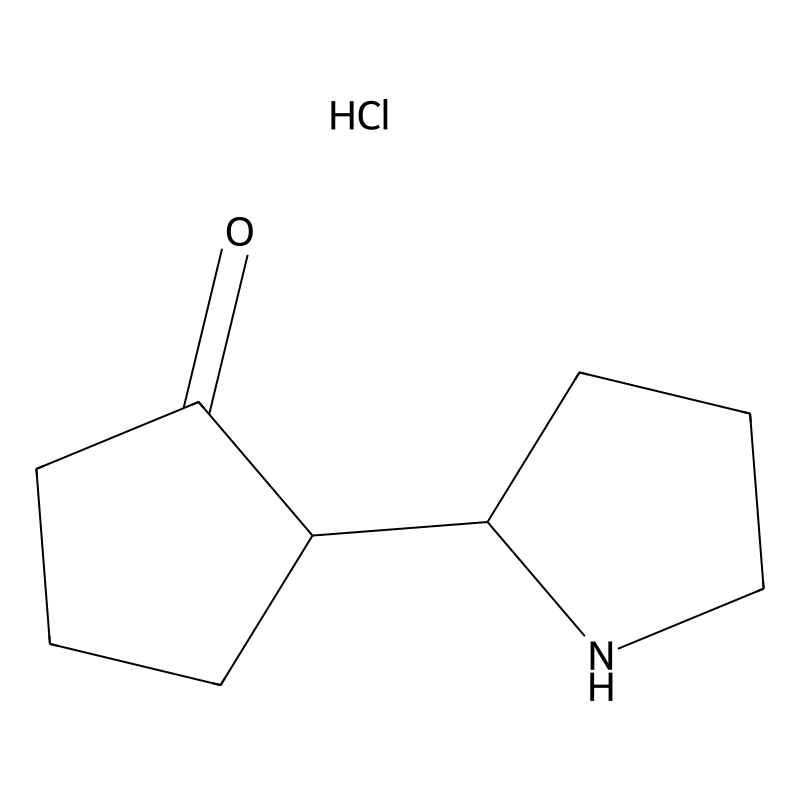2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Synthetic Intermediate: The cyclopentanone ring structure and the pyrrolidine moiety are present in various natural products and pharmaceuticals []. 2-PY-CPO hydrochloride could potentially serve as a building block for synthesizing more complex molecules with desired biological activities.
- Drug Design and Development: The pyrrolidine ring is a common feature in many bioactive molecules []. 2-PY-CPO hydrochloride might act as a scaffold for designing new drugs targeting specific receptors or enzymes. Further research is needed to explore this possibility.
- Biological Activity Studies: Although no published research exists yet, investigating the biological activity of 2-PY-CPO hydrochloride itself is warranted. In-vitro and in-vivo studies could be conducted to assess its potential for various therapeutic applications.
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol. It is characterized by a cyclopentanone structure substituted with a pyrrolidine ring. This compound is often utilized in various scientific research contexts, particularly in medicinal chemistry and drug development due to its structural properties and potential biological activities .
The reactivity of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride can be attributed to its functional groups. The carbonyl group in the cyclopentanone structure can undergo nucleophilic addition reactions, while the pyrrolidine moiety can participate in various substitution reactions. Additionally, the hydrochloride form indicates that it can also engage in acid-base reactions, which can affect its solubility and stability in different environments .
Preliminary studies suggest that 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride exhibits notable biological activities. It has been reported to possess potential neuroprotective properties and may influence neurotransmitter systems, although specific mechanisms of action are still under investigation. Toxicity assessments indicate that it may cause skin irritation and acute toxicity if ingested, underscoring the importance of handling it with care .
The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride typically involves multi-step organic reactions. One common approach includes:
- Formation of Cyclopentanone: Starting from cyclopentanone, a suitable pyrrolidine derivative is introduced through a condensation reaction.
- Hydrochloride Salt Formation: The resulting base can be converted to its hydrochloride form by reacting it with hydrochloric acid.
Alternative synthetic routes may employ different starting materials or catalysts to optimize yield and purity .
This compound finds applications primarily in:
- Medicinal Chemistry: As a building block for synthesizing pharmaceuticals.
- Neuroscience Research: Investigating its effects on neurological pathways.
- Chemical Biology: Exploring its interactions with biological macromolecules.
Its unique structure allows researchers to explore various modifications to enhance biological activity or reduce toxicity .
Several compounds share structural similarities with 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Pyrrolidinylcyclopentanone | Pyrrolidine attached to cyclopentanone | Different substituents may alter biological activity |
| N-Methylpyrrolidinone | Methyl group on pyrrolidine | Often used as a solvent; distinct pharmacological properties |
| 3-Pyrrolidinylbutanone | Longer carbon chain with pyrrolidine | May exhibit different metabolic pathways |
The uniqueness of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride lies in its specific ring structure and functional groups, which may confer distinct biological activities compared to these similar compounds .








